

Spectroscopic Data of Buergerinin B: A Technical Guide

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Compound of Interest		
Compound Name:	Buergerinin B	
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This technical guide provides a summary of the available spectroscopic data for **Buergerinin B**, an iridoid compound isolated from Scrophularia buergeriana. While specific nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data are not publicly available in the reviewed literature, this document compiles the existing mass spectrometry (MS) information and presents generalized experimental protocols for the spectroscopic analysis of natural products like **Buergerinin B**.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a fundamental technique for determining the elemental composition and exact mass of a compound. The available MS data for **Buergerinin B** is summarized below.

Parameter	Value	Source
Molecular Formula	C ₉ H ₁₄ O ₅	PubChem
Molecular Weight	202.20 g/mol	PubChem
Exact Mass	202.08412354 Da	PubChem



Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

Detailed ¹H NMR, ¹³C NMR, and IR spectroscopic data for **Buergerinin B** are not available in the accessible literature. The primary publication citing the isolation and structure elucidation of a related compound, "buergerinin," mentions the use of 1D and 2D NMR for structural determination, but the specific data remains unavailable[1].

For illustrative purposes, representative spectroscopic data for iridoid glycosides isolated from Scrophularia species can be found in the work by Guzzo et al. (2021) and others, which can provide an indication of the types of signals to be expected for **Buergerinin B**.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments used in the characterization of novel natural products like **Buergerinin B**.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula of the isolated compound.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled with an appropriate ionization source like Electrospray Ionization (ESI) is typically used.

Sample Preparation:

- A small amount of the purified Buergerinin B is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 μg/mL.
- The solution is then infused directly into the mass spectrometer or injected via a liquid chromatography (LC) system.

Data Acquisition:

• Ionization Mode: ESI in positive or negative ion mode. For iridoids, positive ion mode often yields [M+H]⁺ or [M+Na]⁺ adducts.



- Mass Range: A scan range of m/z 50-1000 is typically sufficient.
- Resolution: Set to a high resolution (e.g., >10,000) to enable accurate mass measurement.
- Calibration: The instrument is calibrated using a known standard immediately prior to analysis to ensure high mass accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule, including connectivity and stereochemistry.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Sample Preparation:

- Approximately 1-5 mg of purified Buergerinin B is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, D₂O).
- The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

- ¹H NMR:
 - A standard one-pulse experiment is performed to obtain the proton spectrum.
 - Key parameters include a 30-45° pulse angle, a spectral width of approximately 12 ppm,
 and a sufficient number of scans to achieve a good signal-to-noise ratio.
- 13C NMR:
 - A proton-decoupled experiment is run to obtain a spectrum with singlets for each unique carbon.
 - A larger spectral width (e.g., 220 ppm) is used. Due to the low natural abundance of ¹³C, a
 greater number of scans and a longer relaxation delay are required.



- 2D NMR (COSY, HSQC, HMBC):
 - COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

- ATR: A small amount of the solid sample is placed directly onto the ATR crystal.
- Thin Film: The sample is dissolved in a volatile solvent, a drop is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate.
- KBr Pellet: The sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

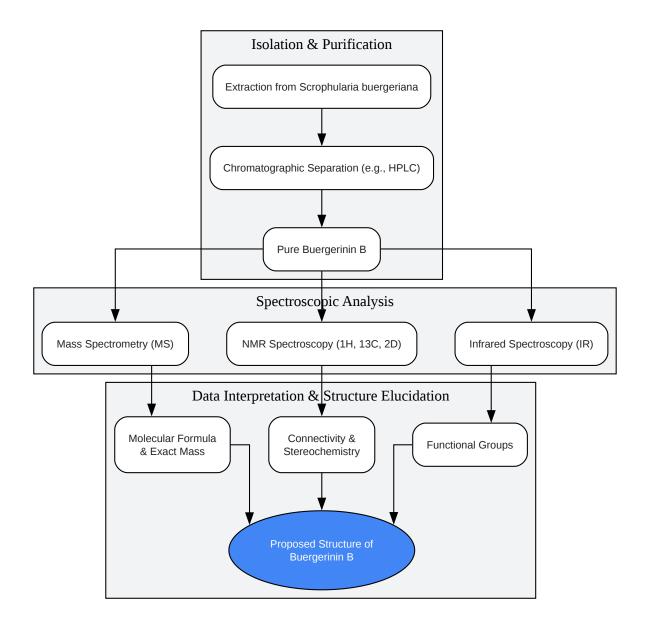
Data Acquisition:

- The spectrum is typically recorded from 4000 to 400 cm⁻¹.
- A background spectrum of the empty sample holder (or pure KBr for pellets) is recorded and automatically subtracted from the sample spectrum.
- Multiple scans are averaged to improve the signal-to-noise ratio.



Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of a novel natural product like **Buergerinin B**.





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Caption: Workflow for the isolation and structural elucidation of **Buergerinin B**.

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References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]
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